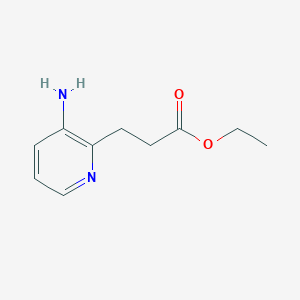

Ethyl 3-(3-aminopyridin-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-aminopyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-(3-aminopyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The process is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials, 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminopyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Anticoagulant Synthesis

Ethyl 3-(3-aminopyridin-2-yl)propanoate serves as a crucial intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. This compound is notable for its advantages over traditional anticoagulants like warfarin, including:

- Oral bioavailability

- Rapid onset of action

- Fewer drug interactions

Dabigatran etexilate has been shown to have favorable pharmacokinetic properties and is effective in preventing thromboembolic events .

Case Study 1: Synthesis Efficiency

A study demonstrated that using this compound in the synthesis of Dabigatran etexilate resulted in higher yields and shorter reaction times compared to previous methods. The simplified synthesis pathway reduced costs and improved safety profiles, making it more suitable for industrial applications .

Case Study 2: Clinical Efficacy

Clinical trials have established the efficacy of Dabigatran etexilate in various patient populations, including those with atrial fibrillation and venous thromboembolism. The compound's mechanism as a direct thrombin inhibitor allows for effective management of coagulation without the need for routine monitoring, which is a significant advancement in anticoagulation therapy .

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, as a potential thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in blood clot formation. The molecular pathways involved include the inhibition of the coagulation cascade, thereby reducing the risk of thrombosis .

Comparison with Similar Compounds

Ethyl 3-(3-aminopyridin-2-yl)propanoate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-2-ylamino)propanoate: Another pyridine derivative with similar synthetic routes and applications.

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex derivative with additional functional groups, used in anti-cancer research.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of applications in various fields.

Biological Activity

Ethyl 3-(3-aminopyridin-2-yl)propanoate, also known as ethyl 3-(pyridin-2-ylamino)propanoate, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential thrombin inhibitor. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring, an amino group, and an ester moiety, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is C₁₁H₁₄N₂O₂, indicating the presence of two nitrogen atoms that can participate in hydrogen bonding with biological macromolecules.

The primary mechanism of action for this compound involves its interaction with thrombin, a key enzyme in the coagulation cascade. Studies suggest that this compound can effectively bind to thrombin, potentially leading to anticoagulant effects. The binding affinity is influenced by the structural characteristics of the compound, which allow it to fit into the active site of thrombin.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticoagulant Properties : As a thrombin inhibitor, it shows promise for use in anticoagulation therapy. The compound's ability to inhibit thrombin could be beneficial in preventing thrombosis and managing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE) .

- Enzyme Interaction : Molecular docking studies have demonstrated that this compound can interact with various enzymes beyond thrombin, suggesting broader applications in drug design targeting multiple pathways .

- Potential Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, although more research is needed to fully elucidate these effects .

Table 1: Summary of Biological Activities

Case Study: Thrombin Inhibition

A study conducted on the binding affinity of this compound to thrombin utilized molecular docking simulations. The results indicated a strong binding interaction with the active site of thrombin, demonstrating a potential IC50 value that supports its use as an anticoagulant agent. The study highlighted the importance of specific functional groups in enhancing binding affinity and specificity towards thrombin .

Synthesis and Production

The synthesis of this compound typically involves the reaction between 2-aminopyridine and ethyl acrylate under controlled conditions using trifluoromethanesulfonic acid as a catalyst. This method allows for high yields and purity of the final product, making it suitable for further pharmacological studies .

Properties

IUPAC Name |

ethyl 3-(3-aminopyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVODEHFWBRPDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.